

Application Notes and Protocols for TAK-861

Long-Term Extension Studies

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Compound of Interest

Compound Name: **N 0861**

Cat. No.: **B1214406**

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Introduction

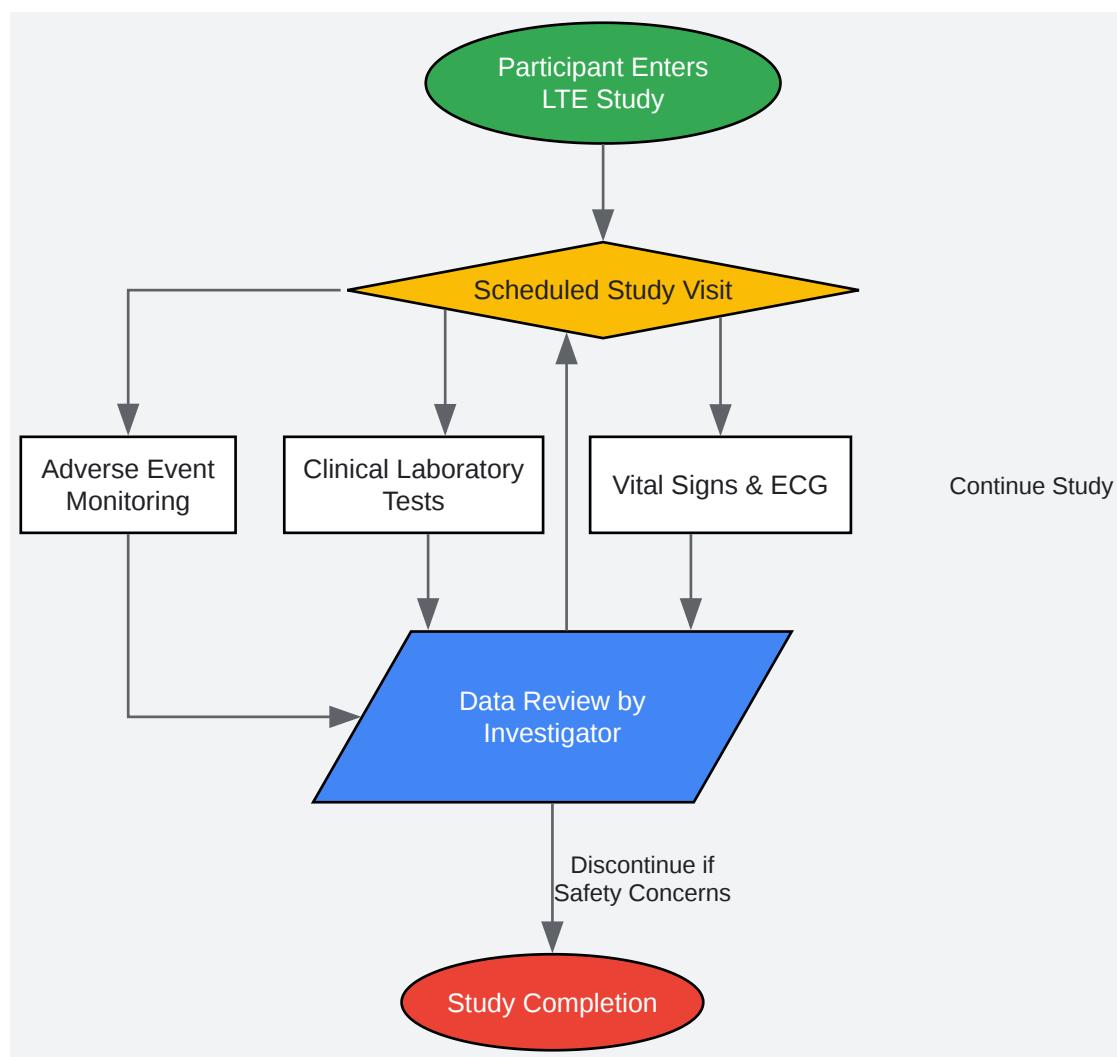
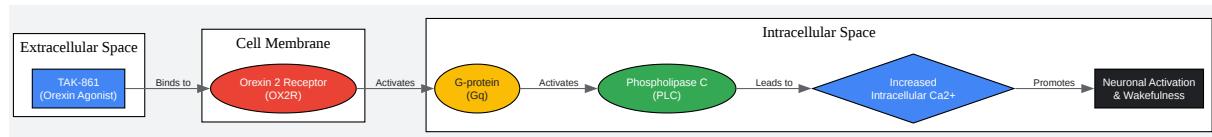
TAK-861, also known as oveporexton, is an investigational, orally administered, selective orexin receptor 2 (OX2R) agonist.^{[1][2][3][4]} It is currently under development for the treatment of narcolepsy type 1 (NT1), a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy.^[5] NT1 is caused by a significant loss of orexin-producing neurons, leading to a deficiency in orexin signaling. TAK-861 is designed to mimic the action of the endogenous neuropeptide orexin at the OX2R, thereby restoring the deficient signaling to promote wakefulness and reduce other symptoms associated with narcolepsy.

These application notes provide a comprehensive overview of the study design for the long-term extension (LTE) trials of TAK-861, detailed experimental protocols for key assessments, and a summary of the underlying signaling pathway. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of novel therapeutics for sleep-wake disorders.

Mechanism of Action and Signaling Pathway

TAK-861 selectively binds to and activates the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR). The binding of TAK-861 to OX2R initiates a cascade of intracellular events that are similar to those triggered by the natural ligand, orexin-A. This activation primarily involves the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium levels, a key second messenger that modulates neuronal excitability and promotes wakefulness. The orexin signaling system, including the action of β -

arrestins, plays a crucial role in regulating sleep-wake states, and its modulation by TAK-861 is the basis for its therapeutic potential in narcolepsy.



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- To cite this document: BenchChem. [Application Notes and Protocols for TAK-861 Long-Term Extension Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214406#long-term-extension-study-design-for-tak-861-trials\]](https://www.benchchem.com/product/b1214406#long-term-extension-study-design-for-tak-861-trials)

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